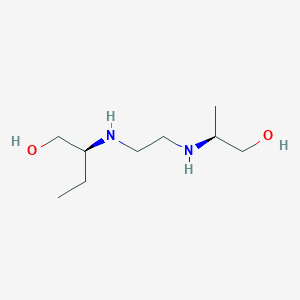
(2S)-2-((2-(((2S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine is an organic compound characterized by the presence of two hydroxymethyl groups attached to a 1,2-ethanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with appropriate aldehydes or ketones under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(hydroxymethyl)ethylenediamine: Similar structure but lacks the chiral centers.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxymethyl groups.
N,N’-Bis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups, providing different steric and electronic properties.
Uniqueness
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine is unique due to its chiral centers and specific hydroxymethyl substitutions. These features can impart distinct biological activity and chemical reactivity compared to similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
361391-34-6 |
|---|---|
Fórmula molecular |
C9H22N2O2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2S)-2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
RWYZFXHQVKQJFO-IUCAKERBSA-N |
SMILES isomérico |
CC[C@@H](CO)NCCN[C@@H](C)CO |
SMILES canónico |
CCC(CO)NCCNC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-methyl-2'-[(4-methylphenyl)carbonyl]-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14156844.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)
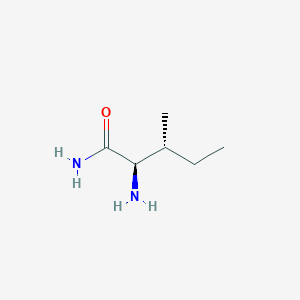
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)
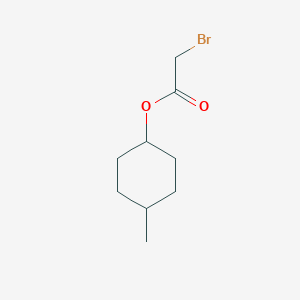
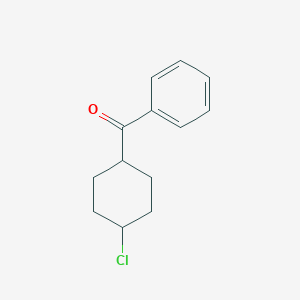

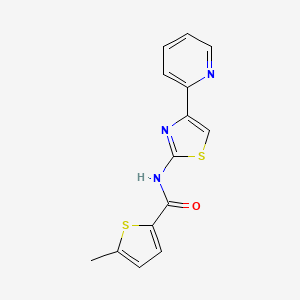
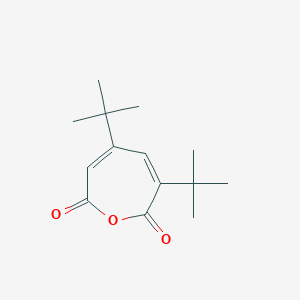
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)


